3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide: is an organic compound with the molecular formula C16H18FNO3S . This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a sulfonamide group attached to a benzene ring. The compound also contains a phenylethyl group, which adds to its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Nitration and Reduction: The initial step often involves the nitration of a benzene derivative, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Fluorination and Ethoxylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-fluorobenzenesulfonic acid.
Reduction: Formation of 3-ethoxy-4-fluoro-N-(2-phenylethyl)aniline.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an enzyme inhibitor or receptor antagonist.
Biochemical Research: It can be used as a probe to study sulfonamide-binding proteins and their interactions.
Industry:
Agriculture: Potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Antagonism: The compound can bind to receptors, preventing the natural ligand from activating the receptor and thereby modulating cellular responses.
Comparison with Similar Compounds
- 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
- 3-ethoxy-N-(2-phenylethyl)benzenesulfonamide
- 3-ethoxy-4-chloro-N-(2-phenylethyl)benzenesulfonamide
Uniqueness:
- Fluoro Substituent: The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Ethoxy Group: The ethoxy group can influence the compound’s electronic properties, potentially altering its reactivity and binding affinity to biological targets .
Biological Activity
3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula C16H18FNO3S and features a sulfonamide group, which is known for its diverse biological activities. The presence of the ethoxy and fluoro substituents enhances its lipophilicity and metabolic stability, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The sulfonamide moiety can mimic natural substrates, allowing the compound to bind to the active sites of various enzymes, inhibiting their activity. This characteristic is particularly relevant in the context of antibacterial properties, as sulfonamides are known to inhibit bacterial dihydropteroate synthase.
2. Receptor Antagonism:
The compound may also act as a receptor antagonist, binding to specific receptors and preventing natural ligands from eliciting cellular responses. This action can modulate various physiological processes.
Biological Activity Evaluation
Research has demonstrated promising results regarding the biological activities of this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties. Its mechanism involves inhibition of key enzymes necessary for bacterial survival, similar to other sulfonamide derivatives.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, in vitro tests have shown that it can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and activities:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | C₁₆H₁₈FNO₃S | Ethoxy and fluoro groups | Antimicrobial and potential anticancer |
4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide | C₁₆H₁₈FNO₃S | Oxo group instead of ethoxy | Antimicrobial properties |
3-methoxy-N-(2-thienylmethyl)benzenesulfonamide | C₁₇H₂₃FN₂O₃S | Thienyl moiety | Varies; potential for different activity |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
-
In Vitro Cytotoxicity Assays:
Research conducted on different cancer cell lines demonstrated that this compound shows selective cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. -
Enzyme Inhibition Studies:
The compound was tested against various enzymes related to metabolic pathways. Results indicated that it effectively inhibited target enzymes at low micromolar concentrations, suggesting a strong potential for therapeutic applications. -
Binding Affinity Assessments:
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies revealed multiple hydrogen bond formations with key amino acids within enzyme active sites, reinforcing its potential as an enzyme inhibitor.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-2-21-16-12-14(8-9-15(16)17)22(19,20)18-11-10-13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJKAYTYXXWLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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